molecular formula C3H7NO2 B1584228 Methyl glycinate CAS No. 616-34-2

Methyl glycinate

Cat. No.: B1584228
CAS No.: 616-34-2
M. Wt: 89.09 g/mol
InChI Key: KQSSATDQUYCRGS-UHFFFAOYSA-N
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Description

Methyl glycinate (C₃H₇NO₂) is an α-amino acid ester derived from the formal condensation of glycine’s carboxy group with methanol. It belongs to the class of glycinyl esters and is a highly basic compound (pKa ~8.5) . Its structure (InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3) enables reactivity in peptide coupling and pharmaceutical synthesis. Common synonyms include glycine methyl ester and methyl glycinic acid . This compound is widely utilized as an intermediate in organic synthesis, surfactants (e.g., sodium cocoyl glycinate in toothpaste) , and prodrug formulations to enhance solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl glycinate can be synthesized through the esterification of glycine with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The process involves the following steps:

  • Glycine is dissolved in methanol.
  • Concentrated sulfuric acid is added slowly to the solution while stirring.
  • The mixture is heated under reflux conditions.
  • After the reaction is complete, the mixture is cooled, and the product is extracted and purified.

Industrial Production Methods

In industrial settings, this compound hydrochloride is often produced by treating glycine with trimethylsilyl chloride followed by the addition of methanol . The reaction is as follows:

Chemical Reactions Analysis

Types of Reactions

Methyl glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

Methyl glycinate serves as a crucial intermediate in the synthesis of various organic compounds and peptides. It is often utilized in the formation of more complex molecules through reactions such as esterification and amidation. These reactions are essential for creating biologically active compounds, including pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionProducts
EsterificationReacts with acids or alcoholsEsters, including methyl esters
AmidationCombines with aminesAmides, used in pharmaceutical synthesis
Peptide SynthesisForms peptide bonds with amino acidsPeptides and proteins

Biological Applications

Building Block for Biologically Active Molecules

In biological research, this compound is recognized for its role as a building block in synthesizing biologically active molecules. It is involved in the development of compounds that exhibit antimicrobial and anti-inflammatory properties.

Case Study: Pharmaceutical Development

A notable application of this compound is in the formulation of antibiotics. For instance, researchers have synthesized derivatives that demonstrate enhanced antibacterial activity against resistant strains of bacteria. This highlights the compound's potential in addressing current challenges in antibiotic resistance.

Medical Applications

Pharmaceutical Formulations

This compound is utilized in the preparation of various pharmaceutical compounds. Its derivatives have been investigated for their therapeutic effects, including anti-inflammatory agents and analgesics. Research indicates that this compound can enhance the bioavailability of certain drugs, making it a valuable component in drug formulation .

Table 2: Medical Applications of this compound Derivatives

Compound TypeApplicationTherapeutic Effects
AntibioticsTreatment of bacterial infectionsAntimicrobial activity
Anti-inflammatoryPain relief formulationsReduction of inflammation
AnalgesicsPain management solutionsAlleviation of chronic pain

Industrial Applications

Surfactants and Chemical Precursors

In industrial settings, this compound is employed in producing surfactants and as a precursor for synthesizing other chemicals. Its ability to modify surface tension makes it useful in formulating detergents and emulsifiers.

Case Study: Surfactant Production

A study demonstrated that incorporating this compound into surfactant formulations improved their efficiency and stability, indicating its potential to enhance product performance in cleaning applications.

Comparison with Similar Compounds

Ethyl Glycinate

Molecular Formula: C₄H₉NO₂ Synthesis: Prepared similarly to methyl glycinate, substituting methanol with ethanol. Ethyl glycinate reacts with nucleophiles like 2,6-difluorobenzonitrile to form heterocyclic compounds . Applications: Used in peptide synthesis (e.g., coupling with Z-protected amino acids) and as a precursor for macrocyclic compounds . Key Differences:

  • Slower hydrolysis rate compared to methyl esters, influencing drug release kinetics .

Sodium Cocoyl Glycinate

Molecular Formula : Varies (contains a cocoyl fatty acid chain).
Synthesis : Saponification of glycine with cocoyl chloride.
Applications : A mild surfactant in toothpaste (e.g., KAREX brand) due to its foaming and cleansing properties .
Key Differences :

  • Enhanced water solubility and biocompatibility compared to methyl/ethyl glycinate.
  • Non-pharmaceutical use focuses on consumer product safety .

Glyphosate Glycinate Derivatives

Examples : Glyphosate-isopropylammonium (C₅H₁₅N₂O₅P), glyphosate-dimethylammonium.
Synthesis : Glycine esterified with amines (e.g., isopropylamine) to form herbicidal salts .
Applications : Systemic herbicides inhibiting the shikimate pathway in plants.
Key Differences :

  • Ionic nature enhances water solubility for foliar absorption.
  • Biological activity targets plant-specific pathways, unlike this compound’s pharmaceutical roles .

Camptothecin Glycinate Esters

Examples : 20(S)-Glycinate-10,11-methylenedioxycamptothecin.
Synthesis : Esterification of camptothecin’s 20-hydroxyl group with glycine .
Applications : Water-soluble prodrugs for breast cancer treatment.
Key Differences :

  • 4–16-fold higher solubility than parent compounds.
  • Hydrolyzed in plasma without carboxylesterase, unlike CPT-11 .
  • 20–40-fold lower inhibition of human acetylcholinesterase, reducing neurotoxicity .

MOG Analogues with Modified Esters

Examples: Ethyl, isopropyl, and α-methyl-substituted glycinate esters . Synthesis: Esterification of MOG (methyl-α-ketoglutarate) with bulkier alcohols. Applications: Prodrugs targeting monocarboxylate transporter 2 (MCT2). Key Differences:

  • Bulkier esters (e.g., isopropyl) improve metabolic stability.
  • α-Methyl substituents slow esterase-mediated hydrolysis, prolonging drug release .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Group Primary Application Solubility Profile
This compound C₃H₇NO₂ Methyl ester Pharmaceutical synthesis High in organic solvents
Ethyl glycinate C₄H₉NO₂ Ethyl ester Macrocyclic compound synthesis Moderate lipophilicity
Sodium cocoyl glycinate Variable Sodium salt Surfactant in toothpaste High in water
Glyphosate-isopropylammonium C₅H₁₅N₂O₅P Ionic salt Herbicide Water-soluble
20(S)-Glycinate-CPT C₂₃H₂₁N₂O₅ Glycinate ester Anticancer prodrug 4–16× solubility vs. CPT

Key Research Findings

  • Synthetic Utility: this compound is pivotal in forming peptide bonds (e.g., coupling with N-protected amino acids via WSCI/HOBt) . Ethyl glycinate enables indole and pyridine derivatives .
  • Prodrug Design : Glycinate esters enhance solubility and bypass carboxylesterase activation, critical in anticancer agents .
  • Stability vs. Activity : Bulkier esters (ethyl, isopropyl) in MOG analogues balance metabolic stability and intracellular drug release .

Biological Activity

Methyl glycinate, also known as glycine methyl ester, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical and Physical Properties

This compound is the methyl ester of glycine, an amino acid that plays a crucial role in various biological processes. Its chemical formula is C3H7NO2C_3H_7NO_2, and it exists primarily in the hydrochloride form, which enhances its solubility in water. This compound can be synthesized through the reaction of glycine with methanol in the presence of an acid catalyst.

Biochemical Pathways
this compound influences several biochemical pathways, particularly those involving peptide synthesis and neurotransmission. It acts as a substrate for glycine N-methyltransferase (GNMT), which catalyzes the methylation of glycine to form sarcosine. This reaction is significant for maintaining cellular methylation balance and regulating levels of S-adenosylmethionine (AdoMet), a key methyl donor in various biological reactions .

Cellular Effects
As a derivative of glycine, this compound shares many of its parent compound's effects. Glycine itself functions as an inhibitory neurotransmitter in the central nervous system (CNS), modulating neuronal excitability by binding to glycine receptors (GlyRs) . The activation of these receptors leads to increased chloride ion influx, resulting in hyperpolarization of neurons and inhibition of excitatory signals. This mechanism underlies its potential utility in pain management and neuroprotection.

Biological Activities

This compound exhibits several biological activities:

  • Neuroprotective Effects : By enhancing glycinergic signaling, this compound may protect against neurodegenerative conditions by modulating neuronal excitability and reducing excitotoxicity.
  • Anti-inflammatory Properties : Glycine has been recognized for its anti-inflammatory effects, which may extend to its methylated form. It can regulate immune responses and has been shown to lower pro-inflammatory cytokine levels .
  • Role in Metabolism : this compound participates in metabolic pathways that involve amino acid metabolism and energy production, impacting overall metabolic health.

Case Studies and Research Findings

  • Neuroprotection : A study demonstrated that glycine supplementation improved motor function recovery after spinal cord injury in animal models. This suggests that this compound could have similar protective effects due to its role as a glycine analog .
  • Pain Management : Research indicates that enhancing glycinergic signaling can alleviate pain hypersensitivity. In experimental models, administration of this compound resulted in reduced pain responses, supporting its potential application in pain therapies .
  • Metabolic Regulation : In patients with metabolic disorders, alterations in GNMT activity were observed, indicating that compounds like this compound could influence metabolic pathways related to energy homeostasis and amino acid metabolism .

Data Table: Summary of Biological Activities

ActivityMechanismReferences
NeuroprotectionModulation of glycinergic signaling
Anti-inflammatoryRegulation of cytokine levels
Pain reliefInhibition of excitatory neurotransmission
Metabolic regulationParticipation in amino acid metabolism

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing methyl glycinate in laboratory settings?

this compound is typically synthesized via esterification of glycine with methanol under acidic catalysis. Advanced protocols, such as the Steglich esterification method, employ carbodiimide-based coupling agents to enhance yield and purity . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester bond and amine group integrity, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify composition. For novel derivatives, X-ray crystallography is recommended to resolve stereochemical ambiguities . Purity assessment should include high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacological testing guidelines .

Q. How can researchers ensure reproducibility of this compound synthesis across different laboratories?

Reproducibility requires rigorous documentation of reaction conditions (e.g., molar ratios, temperature, catalyst concentration) and adherence to IUPAC nomenclature for compound identification . Supplementary materials should include raw spectral data (NMR, MS) and crystallographic information files (CIFs) for derivatives . Cross-laboratory validation via round-robin testing and open-data practices (e.g., FAIR data principles) enhances protocol reliability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR, MS) during this compound derivative analysis?

Discrepancies between experimental and predicted spectra (e.g., due to tautomerism or solvent effects) require multi-technique validation:

  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect coupling anomalies .
  • High-resolution MS (HRMS) to distinguish isobaric interferences .
  • Computational modeling (e.g., DFT calculations) to simulate spectra under varying conditions . Contradictory data should be contextualized with literature comparisons, emphasizing deviations from predicted collision cross-sections or retention indices .

Q. How can this compound’s stability be optimized in in vitro biological assays?

this compound’s ester group is prone to hydrolysis in aqueous media. Stabilization strategies include:

  • pH control : Buffers near physiological pH (7.4) minimize ester cleavage .
  • Low-temperature storage (−20°C) to reduce enzymatic/non-enzymatic degradation .
  • Co-solvents : Addition of dimethyl sulfoxide (DMSO) or ethanol (≤10% v/v) improves solubility without compromising stability . Real-time stability monitoring via LC-MS is critical for pharmacokinetic studies .

Q. What analytical approaches differentiate this compound derivatives with structurally similar substituents?

Substituent effects (e.g., methoxy vs. methylsulfonyl groups) are discerned via:

  • Comparative NMR : Chemical shift differences in aromatic protons (e.g., 2,4-dimethoxyphenyl vs. 4-methylphenyl) .
  • X-ray crystallography : Resolves steric and electronic influences on molecular packing .
  • Bioactivity profiling : Enzyme inhibition assays (e.g., IC₅₀ comparisons for cyclooxygenase isoforms) highlight functional group contributions .

Q. How do researchers design mechanistic studies for this compound’s pharmacological applications?

Mechanistic workflows integrate:

  • Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) using software (e.g., AutoDock Vina) .
  • Kinetic assays : Measure Michaelis-Menten parameters to identify competitive/non-competitive inhibition .
  • Metabolite tracking : Isotopic labeling (e.g., ¹³C-methyl glycinate) traces metabolic pathways in cell cultures .

Q. Data Analysis and Reporting

Q. What statistical frameworks address variability in this compound’s bioactivity data?

Dose-response data (e.g., IC₅₀, EC₅₀) should be analyzed using nonlinear regression models (e.g., four-parameter logistic curve) with goodness-of-fit metrics (R² ≥ 0.95) . Outliers are assessed via Grubbs’ test, and biological replicates (n ≥ 3) are mandatory. For conflicting results, meta-analysis tools (e.g., RevMan) aggregate data across studies to identify consensus trends .

Q. How should researchers report this compound’s spectral and crystallographic data for peer review?

Adhere to journal-specific guidelines (e.g., RSC’s MedChemComm):

  • Spectral data : Include full NMR assignments (δ, multiplicity, J-values) and MS fragmentation patterns .
  • Crystallography : Provide CIFs with deposition numbers (e.g., CCDC entries) and refinement parameters (R-factor ≤ 0.05) .
  • FAIR compliance : Deposit raw data in repositories (e.g., Zenodo) with persistent identifiers (DOIs) .

Q. Ethical and Methodological Considerations

Q. What ethical guidelines govern this compound studies involving biological samples?

Human exposure studies must comply with institutional review board (IRB) protocols, emphasizing informed consent and anonymization of blood-derived data . For animal models, follow ARRIVE 2.0 guidelines for experimental design transparency .

Q. How can computational tools enhance this compound’s structure-activity relationship (SAR) studies?

Quantitative SAR (QSAR) models, trained on datasets like ChEMBL, predict bioactivity of novel derivatives. Key steps include:

  • Descriptor calculation : Use software (e.g., PaDEL-Descriptor) to generate molecular fingerprints .
  • Machine learning : Apply random forest or neural networks to correlate descriptors with experimental IC₅₀ values .

Properties

IUPAC Name

methyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSSATDQUYCRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5680-79-5 (hydrochloride)
Record name Glycine methyl ester
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DSSTOX Substance ID

DTXSID30210599
Record name Glycine methyl ester
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Molecular Weight

89.09 g/mol
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CAS No.

616-34-2
Record name Glycine methyl ester
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Record name Glycine methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine methyl ester
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Record name Methyl glycinate
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Record name METHYL AMINOACETATE
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Synthesis routes and methods

Procedure details

The synthesis reaction was carried out by incubating a reaction liquid containing 100 mM test amino acid methyl ester, 150 mM L-glutamine, 100 mM borate buffer (pH 9.0), 10 mM EDTA and enzyme (0.05 U/ml) for 3 hours at 25° C., followed by determination of the quantity of the produced peptides by HPLC. As a result, 52.19 mM glycyl-L-glutamine was produced in the case of using glycine methyl ester as the L-amino acid methyl ester, 5.94 mM L-valyl-L-glutamine was produced in the case of using L-valine methyl ester, 0.59 mM L-isoleucyl-L-glutamine was produced in the case of using L-isoleucyl-L-glutamine, 4.31 mM L-methionyl-L-glutamine was produced in the case of using L-methionine methyl ester, 3.67 mM L-phenylalanyl-L-glutamine was produced in the case of using L-phenylalanine methyl ester, 40.44 mM L-seryl-L-glutamine was produced in the case of using L-serine methyl ester, 3.85 mM L-threonyl-L-glutamine was produced in the case of using L-threonine methyl ester, 0.23 mM L-glutaminyl-L-glutamine was produced in the case of using L-glutamine methyl ester, 1.24 mM L-tyrosyl-L-glutamine was produced in the case of using L-tyrosine methyl ester, 6.52 mM L-arginyl-L-glutamine was produced in the case of using L-arginine methyl ester, and 8.22 mM L-aspartyl-α-L-glutamine was produced in the case of using L-aspartic acid-α-methyl ester. In addition, peptides composed of the corresponding amino acids and L-glutamines were also confirmed to be produced in the case of using L-leucine methyl ester, L-asparagine methyl ester, L-lysine methyl ester, L-aspartic acid-β-methyl ester, L-aspartic acid-α,β-dimethyl ester or L-glutamic acid-γ-methyl ester as the amino acid methyl ester (determination of quantity of these was not performed since no standard preparation was available).
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amino acid methyl ester
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Retrosynthesis Analysis

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